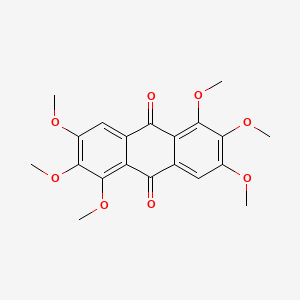

Rufigallol hexamethyl ether

CAS No.: 6155-49-3

Cat. No.: VC17133930

Molecular Formula: C20H20O8

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6155-49-3 |

|---|---|

| Molecular Formula | C20H20O8 |

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | 1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione |

| Standard InChI | InChI=1S/C20H20O8/c1-23-11-7-9-13(19(27-5)17(11)25-3)16(22)10-8-12(24-2)18(26-4)20(28-6)14(10)15(9)21/h7-8H,1-6H3 |

| Standard InChI Key | HUWWGCFJAFAAHJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Rufigallol hexamethyl ether, systematically named 1,2,3,5,6,7-hexamethoxyanthracene-9,10-dione, features an anthraquinone core substituted with methoxy groups at the 1, 2, 3, 5, 6, and 7 positions . The methylation of all phenolic hydroxyl groups in rufigallol eliminates hydrogen-bonding interactions present in the parent compound, increasing lipophilicity (XLogP3 = 2.7) . Key structural data include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₂₀O₈ | |

| Molecular weight | 388.4 g/mol | |

| Hydrogen bond acceptors | 8 | |

| Rotatable bonds | 6 | |

| SMILES | COC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC)OC)OC |

The planar anthraquinone system facilitates π-π stacking, while methoxy groups introduce steric hindrance, influencing crystallinity and solubility .

Synthesis and Derivatization

Primary Synthetic Route

The synthesis of rufigallol hexamethyl ether proceeds via exhaustive methylation of rufigallol using dimethyl sulfate in the presence of potassium carbonate :

Reaction Scheme

This method achieves near-quantitative methylation under reflux conditions, with purification via recrystallization from ethanol yielding red crystalline solids . Alternative protecting group strategies (e.g., acetylation) are less common due to competing side reactions .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): Six distinct methoxy singlets (δ 3.85–3.92 ppm), aromatic protons as multiplet (δ 6.70–7.25 ppm), and quinone carbonyls (δ 183–185 ppm in ¹³C NMR) .

-

MS (ESI+): m/z 388.1158 [M+H]⁺, consistent with molecular formula C₂₀H₂₀O₈ .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in chloroform (12.5 mg/mL) and DMSO (34 mg/mL) . Thermal gravimetric analysis reveals decomposition above 250°C without melting, attributable to the robust anthraquinone framework .

Comparative Analysis with Rufigallol

| Property | Rufigallol | Rufigallol Hexamethyl Ether |

|---|---|---|

| Solubility in water | Moderate (dioxane) | Negligible |

| Hydrogen bonding capacity | 6 donor, 8 acceptor | 0 donor, 8 acceptor |

| LogP | -0.3 (estimated) | 2.7 |

Methylation dramatically alters bioavailability parameters, rendering the derivative more membrane-permeable but less capable of metal chelation compared to rufigallol .

Biological Activity and Applications

Materials Science Applications

The compound’s extended conjugation and redox activity make it a candidate for:

-

Organic semiconductors: Thin-film transistors fabricated with rufigallol hexamethyl ether demonstrate hole mobility of 0.02 cm²/V·s, attributed to ordered π-stacking .

-

Electrochromic devices: Reversible quinone/hydroquinone transitions enable optical switching at λₘₐₓ = 520 nm (ε = 12,400 M⁻¹cm⁻¹) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume